An In-depth Technical Guide to the Chemical Properties and Structure of Disodium Mesoxalate
An In-depth Technical Guide to the Chemical Properties and Structure of Disodium Mesoxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of disodium mesoxalate. The information is presented to support research and development activities, with a focus on data-driven insights and experimental methodologies.
Chemical Structure and Identification
Disodium mesoxalate is the disodium salt of mesoxalic acid (also known as oxomalonic acid or ketomalonic acid). In its solid form and in aqueous solutions, it primarily exists as a monohydrate. This hydrated form is more accurately named disodium dihydroxymalonate . The central carbonyl group of the mesoxalate anion is hydrated to a geminal diol.[1]
IUPAC Name: Disodium 2,2-dihydroxypropanedioate[2] Synonyms: Disodium dihydroxymalonate, Mesoxalic acid monohydrate disodium salt, Ketomalonic acid disodium salt[3][4][5] Molecular Formula: C₃H₂Na₂O₆[4] Molecular Weight: 180.02 g/mol [4][5] CAS Number: 31635-99-1[4][5]
The structure of the dihydroxymalonate dianion is characterized by a central carbon atom bonded to two carboxylate groups and two hydroxyl groups.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid or powder. | [2][6] |
| Melting Point | Dihydroxymalonic acid: 119-121 °C. The disodium salt likely decomposes at a higher temperature. | [1][7] |
| Boiling Point | Data not available. Decomposes upon heating. | |
| Density (predicted) | Dihydroxymalonic acid: 2.181 g/cm³. | [8] |
| Solubility | Soluble in water and methanol. | [6] |
| pKa (of Dihydroxymalonic acid, predicted) | pKa₁: 1.03 ± 0.36 | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of disodium mesoxalate. The following sections provide methodologies based on available literature.
A two-step synthesis method can be employed, starting from a malonic acid diester. The following protocol is adapted from a patented procedure.[9]
Step 1: Synthesis of Diethyl Isonitrosomalonate
-
In a well-ventilated fume hood, dissolve diethyl malonate in a suitable organic solvent such as diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cooled aqueous solution of sodium nitrite while maintaining the temperature between 1 °C and 6 °C with vigorous stirring. The reaction mixture will initially turn blue and then yellow.
-
Continue stirring for approximately 12 hours.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain diethyl isonitrosomalonate.
Step 2: Synthesis of Disodium Dihydroxymalonate
-
React the diethyl isonitrosomalonate obtained in Step 1 with formaldehyde.
-
Saponify the resulting diester by adding a stoichiometric amount of sodium hydroxide solution.
-
The disodium salt of dihydroxymalonic acid will precipitate from the solution.
-
Filter the precipitate, wash with a small amount of cold water, and then with ethanol.
-
Dry the product under vacuum to yield disodium dihydroxymalonate.
The workflow for this synthesis is illustrated in the following diagram:
Caption: Workflow for the synthesis of disodium dihydroxymalonate.
For obtaining high-purity disodium dihydroxymalonate, recrystallization is a standard procedure.
-
Dissolve the crude disodium dihydroxymalonate in a minimum amount of hot deionized water.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
The purity of disodium dihydroxymalonate can be determined by potentiometric titration.[9]
-
Accurately weigh a sample of disodium dihydroxymalonate and dissolve it in a known volume of deionized water.
-
Titrate the solution with a standardized solution of a strong acid, such as hydrochloric acid (HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
The equivalence point, corresponding to the complete neutralization of the dihydroxymalonate dianion, can be determined from the inflection point of the titration curve.
-
Calculate the purity of the sample based on the volume of titrant consumed.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of disodium mesoxalate.
Due to the symmetry of the dihydroxymalonate molecule, the NMR spectra are expected to be simple. In D₂O, the hydroxyl protons will exchange with deuterium and will not be observed in the ¹H NMR spectrum.
-
¹H NMR (D₂O): A single singlet is expected for the two equivalent hydroxyl protons, although this is often not observed due to exchange with the solvent. No other proton signals are expected.
-
¹³C NMR (D₂O): Two signals are anticipated: one for the two equivalent carboxylate carbons and another for the central dihydroxy-substituted carbon.
The FTIR spectrum of disodium dihydroxymalonate is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of the hydroxyl groups and water of hydration |
| ~1600 (strong) | Asymmetric C=O stretching of the carboxylate groups |
| ~1400 (strong) | Symmetric C=O stretching of the carboxylate groups |
| ~1100 | C-O stretching of the hydroxyl groups |
Electron ionization mass spectrometry of the parent acid, dihydroxymalonic acid, is expected to show fragmentation patterns corresponding to the loss of water, carbon dioxide, and carboxyl groups.
Biological Activity and Signaling Pathways
While disodium mesoxalate itself has not been extensively studied for its biological activity, derivatives of mesoxalic acid have shown interesting pharmacological properties. Notably, the 4-chlorophenylhydrazone of mesoxalic acid (CPHM) has been identified as an inhibitor of HIV-1 reverse transcriptase (RT).[10][11]
The mechanism of action of CPHM involves blocking the translocation of HIV-1 RT, which is a crucial step in the reverse transcription process. CPHM traps the pre-translocational conformation of the RT-DNA complex.[10] This inhibition is dependent on the presence of divalent metal ions, suggesting that the inhibitor may chelate with the metal cofactors at the enzyme's active site.[11]
The following diagram illustrates the proposed mechanism of HIV-1 reverse transcriptase inhibition by the mesoxalic acid derivative, CPHM.
Caption: Inhibition of HIV-1 reverse transcriptase translocation by a mesoxalic acid derivative.
It is important to emphasize that this pathway describes the action of a derivative, and further research is needed to determine if disodium mesoxalate exhibits similar inhibitory effects.
Safety and Handling
Disodium mesoxalate should be handled in accordance with standard laboratory safety procedures. It may cause eye, skin, and respiratory tract irritation.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered a substitute for professional scientific guidance or validated experimental protocols. All laboratory work should be conducted in a safe and controlled environment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxymalonic acid | C3H4O6 | CID 68412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MESOXALIC ACID MONOHYDRATE DISODIUM SALT | 31635-99-1 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Solubility table - Wikipedia [en.wikipedia.org]
- 7. Dihydroxymalonic acid - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0000691) [hmdb.ca]
- 9. FR2819807A1 - Two stage synthesis of dihydroxymalonic acid used as intermediates for e.g. benzodiazepines, comprises treating malonic ester with nitrous acid and reacting with formaldehyde - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
